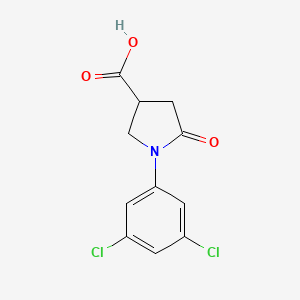

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHFWWLZHYCCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393880 | |

| Record name | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91064-26-5 | |

| Record name | 1-(3,5-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91064-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with a core pyrrolidinone structure. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of the biological activities of its derivatives, which have shown potential as antimicrobial and anticancer agents. The information is intended to support researchers, scientists, and professionals in the field of drug development in their exploration of this and related compounds.

Chemical and Physical Properties

While specific experimental data for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is limited in publicly available literature, the properties of closely related analogs and predicted values provide valuable insights.

General Information

| Property | Value | Source |

| IUPAC Name | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | - |

| Synonyms | - | - |

| CAS Number | 91064-26-5 | [1] |

| Molecular Formula | C₁₁H₉Cl₂NO₃ | [1] |

| Molecular Weight | 274.10 g/mol | [1] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point (Predicted) | 558.4 ± 50.0 °C | |

| Density (Predicted) | 1.552 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.16 ± 0.20 | |

| Solubility | Data not available | - |

Synthesis

A detailed experimental protocol for the synthesis of the target compound is not explicitly available. However, the synthesis of a closely related analog, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been described and can be adapted.[2] The general synthetic approach involves the reaction of a substituted aniline with itaconic acid.

Proposed Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

This proposed synthesis is based on established methods for analogous compounds.[3]

Reaction Scheme:

Caption: Proposed reaction scheme for the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1 equivalent) and itaconic acid (1.1 equivalents).

-

Solvent Addition: Add a suitable solvent, such as water or a high-boiling point organic solvent, to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Biological Activity of Derivatives

While the biological activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid itself is not extensively documented, numerous studies have highlighted the potential of its derivatives as potent antimicrobial and anticancer agents.[2][4][5]

Antimicrobial Activity

Derivatives of the core compound, particularly those incorporating heterocyclic moieties, have demonstrated significant activity against a range of bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay [6]

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

Caption: Workflow for determining antimicrobial activity.

Anticancer Activity

Hydrazone and other derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids have shown cytotoxic effects against various cancer cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity [3]

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: Workflow for assessing anticancer activity using the MTT assay.

Signaling Pathways

The precise signaling pathways modulated by 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have not been elucidated. However, research on other 2-oxopyrrolidine derivatives suggests potential interactions with various cellular targets. For instance, some derivatives have been investigated as inhibitors of enzymes or as modulators of specific signaling cascades involved in cell proliferation and survival. Further investigation is required to determine the specific molecular targets and mechanisms of action for this particular compound and its derivatives.

Conclusion

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid represents a core scaffold with significant potential for the development of novel therapeutic agents. While comprehensive data on the parent compound is still emerging, the documented antimicrobial and anticancer activities of its derivatives warrant further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore this promising class of molecules. Future studies should focus on elucidating the specific mechanisms of action and structure-activity relationships to optimize the therapeutic potential of these compounds.

References

- 1. 91064-26-5|1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The document details the predicted spectroscopic data based on closely related analogs, outlines detailed experimental protocols for structural analysis, and presents a plausible synthetic pathway. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, analytical chemistry, and drug development.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~13.0 | Broad Singlet | 1H | -COOH | - |

| ~7.8 | Doublet | 2H | H-2', H-6' | ~2.0 |

| ~7.5 | Triplet | 1H | H-4' | ~2.0 |

| ~4.0 - 3.8 | Multiplet | 2H | -NCH₂- | - |

| ~3.5 - 3.3 | Multiplet | 1H | -CH(COOH)- | - |

| ~2.9 - 2.7 | Multiplet | 2H | -CH₂CO- | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~173 | -COOH |

| ~172 | -C=O (lactam) |

| ~141 | C-1' |

| ~135 | C-3', C-5' |

| ~128 | C-4' |

| ~125 | C-2', C-6' |

| ~52 | -NCH₂- |

| ~36 | -CH(COOH)- |

| ~34 | -CH₂CO- |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1740 | C=O stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Lactam |

| ~1590, ~1470 | C=C stretch | Aromatic Ring |

| ~1320 - 1210 | C-O stretch | Carboxylic Acid |

| ~820 | C-H bend (out-of-plane) | 1,3,5-Trisubstituted Benzene |

| ~780 | C-Cl stretch | Aryl Halide |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 273/275/277 | [M]⁺ (isotopic pattern for 2 Cl) |

| 274/276/278 | [M+H]⁺ (isotopic pattern for 2 Cl) |

| 228/230/232 | [M-COOH]⁺ |

Ionization Mode: Electrospray Ionization (ESI)

Synthesis and Structural Elucidation Workflow

The synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be approached through a well-established chemical pathway, followed by a standard workflow for structural confirmation.

Caption: Synthetic and analytical workflow for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of the title compound.

Synthesis Protocol

A plausible method for the synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is the reaction of 3,5-dichloroaniline with itaconic acid.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1 equivalent) and itaconic acid (1.1 equivalents) in water.

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product, which may precipitate out of the solution, is collected by vacuum filtration. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to analyze include chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration values.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This provides information on the number of unique carbon environments and their electronic nature.

-

2D NMR Spectroscopy (COSY, HSQC): To unambiguously assign proton and carbon signals, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments should be performed. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap). Acquire spectra in both positive and negative ion modes.

-

Data Interpretation: The high-resolution mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is used to confirm the elemental formula. The isotopic pattern, particularly the characteristic ratio for two chlorine atoms, provides further confirmation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Analysis: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands for the key functional groups: the broad O-H stretch of the carboxylic acid, the two distinct C=O stretches for the carboxylic acid and the lactam, and the aromatic C=C stretching vibrations.[2][3]

Hypothetical Signaling Pathway Interaction

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including potential anticancer and antimicrobial effects.[1][4] While the specific biological targets of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have not been elucidated, a hypothetical mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

This guide provides a foundational framework for the synthesis and comprehensive structural analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The methodologies and predicted data herein are intended to facilitate further research and development involving this and related chemical entities.

References

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS number 91064-26-5

CAS Number: 91064-26-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule belonging to a class of heterocyclic compounds investigated for their potential as antimicrobial and anticancer agents. While specific data for this exact compound is limited in publicly available literature, this guide synthesizes information on its chemical properties, a likely synthetic route based on closely related analogs, and relevant experimental protocols for biological evaluation.

Chemical and Physical Properties

Quantitative data for 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively reported. However, data for the structurally similar analog, 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, provides valuable insights into its expected properties.

| Property | Value | Reference Compound |

| Molecular Formula | C₁₁H₉Cl₂NO₃ | 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Molecular Weight | 274.10 g/mol | 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Melting Point | 149–150 °C | 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester[1] |

| Appearance | White solid | 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester[1] |

Spectral Data of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester (a closely related analog): [1]

| Spectral Data Type | Values |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 2.59–2.71 (m, 2H, CH₂CO), 3.41–3.49 (m, 1H, CH), 3.69 (s, 3H, OCH₃), 3.81–3.87 (m, 2H, NCH₂), 7.27 (s, 1H, Hₐᵣₒₘ), 7.49 (s, 1H, Hₐᵣₒₘ), 9.61 (s, 1H, OH) |

| ¹³C NMR (DMSO-d₆, 101 MHz), δ (ppm) | 33.56, 35.98, 50.70 (CH₂CO, CH, NCH₂), 52.18 (OCH₃), 122.38, 122.49, 126.81, 128.13, 128.34, 148.52 (Cₐᵣₒₘ), 172.04, 173.10 (2C=O) |

| IR (KBr), νₘₐₓ (cm⁻¹) | 1659, 1753 (2CO); 3172 (OH) |

Synthesis

A definitive synthesis protocol for 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its 2-hydroxy analog. The general approach involves the reaction of a substituted aniline with itaconic acid.

Proposed Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

This proposed synthesis is adapted from the established procedure for similar compounds.

Experimental Protocol:

-

Reaction Setup: A mixture of 3,5-dichloroaniline, itaconic acid, and water is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at that temperature for approximately 12 to 22 hours.[2]

-

Work-up: After cooling, the formed precipitate is collected by filtration. The solid is then dissolved in an aqueous 5% sodium hydroxide solution.

-

Purification: Sodium dithionite may be added to the alkaline solution, followed by filtration. The filtrate is then acidified with hydrochloric acid to a pH of 1 to precipitate the pure product.

-

Isolation: The final product is collected by filtration, washed with water, and dried.

Biological Activity and Potential Applications

While many derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising antimicrobial and anticancer activities, the parent carboxylic acids, including the closely related 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have been reported to exhibit no significant antibacterial or antifungal activity (MIC > 128 µg/mL).[3] This suggests that 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid may primarily serve as a key intermediate for the synthesis of more biologically active derivatives.

The core structure is a versatile scaffold, and modifications, particularly at the carboxylic acid group (e.g., formation of hydrazones, azoles, and azines), have led to compounds with potent biological effects.[1][3]

Antimicrobial Activity of Derivatives

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated significant activity against various pathogens, including multidrug-resistant strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the antimicrobial susceptibility of a compound.

-

Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37 °C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity of Derivatives

Derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

-

Cell Seeding: Cancer cells (e.g., A549 human lung adenocarcinoma) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 72 hours).[1][4]

-

MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC₅₀ value.

Conclusion

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a valuable chemical entity, primarily as a scaffold for the development of novel therapeutic agents. While the compound itself may not possess significant intrinsic biological activity, its derivatives have shown considerable promise in the fields of antimicrobial and anticancer research. Further investigation into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the potential of this chemical class. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging this scaffold for the discovery of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential therapeutic applications of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This document details the synthetic pathway, experimental protocols, and explores the prospective biological activities based on structurally related compounds.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key heterocyclic motif present in numerous biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and analgesic activities. This guide focuses on the specific derivative, 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, outlining its synthesis and potential as a therapeutic agent. The dichlorophenyl moiety is a common functional group in drug candidates, often enhancing binding affinity and metabolic stability.

Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

The primary and most direct route for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the condensation reaction between a primary aromatic amine and itaconic acid. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.

General Reaction Scheme

The synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is achieved by the reaction of 3,5-dichloroaniline with itaconic acid in a suitable solvent, typically water or a high-boiling point organic solvent, under reflux conditions.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][2]

Materials:

-

3,5-Dichloroaniline

-

Itaconic acid

-

Deionized water

-

5% Sodium hydroxide solution

-

Concentrated hydrochloric acid

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3,5-dichloroaniline (1 equivalent) and itaconic acid (1.1 equivalents).

-

Add deionized water to the flask to form a slurry.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

-

Filter the crude product and wash with cold water.

-

For purification, dissolve the crude product in a 5% aqueous solution of sodium hydroxide.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2.

-

The purified 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid will precipitate out of the solution.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Physicochemical Properties

| Property | Value (Predicted or from Supplier) | Reference Compound Data (1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) |

| CAS Number | 91064-26-5 | N/A |

| Molecular Formula | C₁₁H₉Cl₂NO₃ | C₁₁H₉Cl₂NO₄ |

| Molecular Weight | 274.10 g/mol | 290.09 g/mol |

| Appearance | White to off-white solid (predicted) | White solid |

| Melting Point | Not reported | 149-150 °C |

| Solubility | Soluble in DMSO and DMF (predicted) | Soluble in methanol |

Potential Biological Activity and Signaling Pathways

Direct biological studies on 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid are limited in the public domain. However, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

Antimicrobial and Anticancer Activity

Numerous studies have demonstrated the potent antimicrobial and anticancer activities of various substituted 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.[3][4] The introduction of halogen atoms on the phenyl ring is a common strategy to enhance biological activity. Therefore, it is plausible that 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid could exhibit similar properties. The proposed mechanism for anticancer activity may involve the inhibition of key enzymes or disruption of cellular signaling pathways essential for cancer cell proliferation and survival.

Nav1.8 Inhibition and Analgesic Potential

A significant finding for this class of compounds is their potential as inhibitors of the voltage-gated sodium channel Nav1.8.[5] Nav1.8 is predominantly expressed in nociceptive primary sensory neurons and is a key player in the transmission of pain signals. Inhibition of this channel is a promising strategy for the development of novel analgesics.

The proposed mechanism of action involves the binding of the 5-oxopyrrolidine-3-carboxamide derivatives to the Nav1.8 channel, leading to a blockade of sodium ion influx. This, in turn, reduces the excitability of nociceptive neurons and dampens the propagation of pain signals.

Experimental Workflow for Biological Evaluation

To ascertain the biological activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a structured experimental workflow is proposed.

Conclusion

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and based on the biological activities of structurally related compounds, it holds potential as an antimicrobial, anticancer, or analgesic agent, possibly through the inhibition of the Nav1.8 sodium channel. Further investigation into its specific biological properties is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to undertake the synthesis and evaluation of this intriguing molecule.

References

- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity | MDPI [mdpi.com]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. The document covers their synthesis, antimicrobial and anticancer properties, and includes detailed experimental methodologies for key biological assays.

Introduction

The emergence of multidrug-resistant pathogens and the need for more effective and selective anticancer agents have driven the search for novel chemical scaffolds. The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid core has emerged as a promising pharmacophore. Derivatives featuring a 3,5-dichlorophenyl substituent, in particular, have demonstrated significant biological potential, exhibiting both antimicrobial and cytotoxic activities. This guide synthesizes the current knowledge on these compounds, presenting key data and experimental protocols to aid in their further development as therapeutic agents.

Synthesis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The general synthesis of the title compounds commences with the reaction of 3,5-dichloroaniline with itaconic acid to yield the core 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This carboxylic acid then serves as a versatile intermediate for the synthesis of a variety of derivatives, including esters, hydrazides, hydrazones, azoles, and benzimidazoles. A general synthetic scheme is presented below.

Biological Activities

Derivatives of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been primarily investigated for their antimicrobial and anticancer activities.

Antimicrobial Activity

These compounds have shown promising activity against a range of bacterial and fungal pathogens. The activity is highly dependent on the nature of the substituent at the 3-position of the pyrrolidine ring. Hydrazone derivatives, in particular, have demonstrated significant potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against Various Microorganisms

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) |

| 1a | 5-Nitro-2-thienyl Hydrazone | Staphylococcus aureus (MRSA) | 16 |

| 1b | 5-Nitro-2-furyl Hydrazone | Staphylococcus aureus (MRSA) | 32 |

| 2a | 5-Fluorobenzimidazole | Staphylococcus aureus (MRSA) | 8 |

| 2b | Benzimidazole | Candida auris | 32 |

Note: Data is compiled from various sources and is intended for comparative purposes. Specific values may vary based on experimental conditions.

Anticancer Activity

Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The 5-fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has shown notable activity against human lung carcinoma cells (A549).

Table 2: In Vitro Cytotoxicity (IC50) of Selected 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |

| 3a | 5-Fluorobenzimidazole | A549 (Human Lung Carcinoma) | 15.8 |

| 3b | Hydrazone (Thien-2-yl) | A549 (Human Lung Carcinoma) | > 50 |

Note: Data is compiled from various sources and is intended for comparative purposes. Specific values may vary based on experimental conditions.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds.

Methodology:

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for a specified period (typically 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan by metabolically active cells.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are not yet fully elucidated in the publicly available scientific literature. However, based on the activities of other antimicrobial and anticancer agents with similar structural features, some potential mechanisms can be hypothesized.

For antimicrobial activity, these compounds may interfere with cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes involved in microbial metabolism.

For anticancer activity, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Given the dichlorophenyl substitution, interference with signaling pathways regulated by kinases is a plausible hypothesis.

Disclaimer: The signaling pathway diagram presented above is speculative and intended to guide future research. The actual molecular targets and pathways for these compounds require experimental validation.

Conclusion and Future Directions

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. This guide has provided a summary of their synthesis, biological evaluation, and detailed experimental protocols for their assessment.

Future research should focus on:

-

Elucidating the Mechanism of Action: Identifying the specific molecular targets and signaling pathways is crucial for the rational design of more potent and selective analogs.

-

Expanding the Structure-Activity Relationship (SAR): Synthesizing and testing a broader range of derivatives will help in optimizing the biological activity and pharmacokinetic properties.

-

In Vivo Studies: Promising candidates should be evaluated in animal models to assess their efficacy and safety in a physiological context.

The information presented herein serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the continued exploration of this interesting chemical scaffold.

An In-depth Technical Guide on the Core Mechanism of Action of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Derivatives

Disclaimer: The precise mechanism of action for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively detailed in publicly available research. This guide synthesizes information on the known biological activities of this compound and its close structural analogs to infer potential mechanisms of action for further investigation.

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key feature in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential. Derivatives of this core structure have been investigated for their anticancer, antimicrobial, and analgesic properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities and potential mechanisms of action of compounds based on this scaffold, with a focus on derivatives of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Biological Activities and Potential Mechanisms of Action

Research into derivatives of 1-(phenyl)-5-oxopyrrolidine-3-carboxylic acid has revealed significant activity in several key areas:

-

Antimicrobial Activity: Several studies have explored the antimicrobial properties of this class of compounds, particularly against Gram-positive bacteria. The introduction of different substituents on the phenyl ring and modifications of the carboxylic acid group have been shown to modulate the antimicrobial spectrum and potency. For instance, certain derivatives have shown promising activity against multidrug-resistant pathogens such as Staphylococcus aureus[1]. The mechanism is believed to involve the disruption of critical bacterial processes, though the specific molecular targets are yet to be fully elucidated.

-

Anticancer Activity: The anticancer potential of 5-oxopyrrolidine derivatives has been evaluated against various cancer cell lines. The cytotoxic effects are structure-dependent, with specific substitutions leading to enhanced activity. For example, some hydrazone derivatives have demonstrated significant effects on the viability of human lung adenocarcinoma (A549) cells[2][3]. The underlying mechanism may involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

-

Nrf-2 Signaling Pathway Activation: A related compound, (E)-5-oxo-1-(4-((2,4,6-trihydroxybenzylidene)amino)phenyl) pyrrolidine-3-carboxylic acid (SK-119), has been shown to be a significant activator of the Nrf-2 signaling pathway[4]. This pathway is a key regulator of cellular antioxidant responses and is a therapeutic target for conditions involving oxidative stress. It is plausible that other 5-oxopyrrolidine derivatives share this mechanism.

-

Nav1.8 Inhibition: The 5-oxopyrrolidine-3-carboxamide scaffold has been identified as a promising inhibitor of the Nav1.8 voltage-gated sodium channel[5]. Nav1.8 is primarily expressed in sensory neurons and is a key player in pain perception. Inhibition of this channel is a validated mechanism for the treatment of various pain disorders[5]. This suggests that compounds like 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid could be developed as novel analgesics.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the biological activities of various 1-(phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Table 1: Anticancer Activity of Selected 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazone Derivatives against A549 Human Lung Adenocarcinoma Cells [2]

| Compound | Substitution on Phenyl Ring of Hydrazone Moiety | A549 Cell Viability (%) |

| 5 | 4-ClC6H4 | 65.5 |

| 6 | 4-BrC6H4 | Moderate Activity |

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [1]

| Compound | S. aureus (Methicillin-Resistant) | E. faecalis | C. difficile |

| 1a, 1b (Carboxylic Acids) | > 128 | > 128 | > 128 |

| 2b (Ester of 1b) | Active | Not Reported | Not Reported |

| 14 | Promising Activity | Promising Activity | Promising Activity |

| 24b | Promising Activity | Promising Activity | Promising Activity |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

This protocol outlines the general synthesis of hydrazone derivatives starting from the corresponding carboxylic acid.

-

Esterification: The initial 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid, followed by heating at reflux[1][2][6].

-

Hydrazide Formation: The resulting ester is then reacted with hydrazine monohydrate in a suitable solvent like propan-2-ol under reflux to yield the corresponding carbohydrazide[2][6].

-

Hydrazone Synthesis: The carbohydrazide is condensed with various aromatic aldehydes in a solvent such as propan-2-ol at reflux to produce the final hydrazone derivatives[2][7].

Protocol 2: MTT Assay for Cell Viability

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

-

Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds at desired concentrations for a specific duration (e.g., 24 hours)[3][4].

-

MTT Addition: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL)[4].

-

Incubation and Solubilization: The plates are incubated for a period (e.g., 3 hours) to allow for the formation of formazan crystals by viable cells. These crystals are then dissolved in a solubilizing agent like isopropanol[4].

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is calculated as a percentage of the untreated control[3][4].

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key processes related to the synthesis and potential mechanism of action of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs.

Caption: General synthesis workflow for 5-oxopyrrolidine-3-carbohydrazones.

Caption: Potential Nrf-2 signaling pathway activation by 5-oxopyrrolidine derivatives.

Caption: Hypothesized mechanism of pain reduction via Nav1.8 channel inhibition.

References

- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

Spectroscopic and Structural Elucidation of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a close analog of the target compound, 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid , and its methyl ester. Due to the limited availability of public data for the specific compound of interest, this document focuses on the detailed analysis of its hydroxylated precursor, offering valuable insights for researchers in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate. This compound serves as a critical reference for the characterization of related structures.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.61 | s | 1H | OH |

| 7.49 | s | 1H | Harom |

| 7.27 | s | 1H | Harom |

| 3.81–3.87 | m | 2H | NCH₂ |

| 3.69 | s | 3H | OCH₃ |

| 3.41–3.49 | m | 1H | CH |

| 2.59–2.71 | m | 2H | CH₂CO |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 173.10 | C=O (ester) |

| 172.04 | C=O (amide) |

| 148.52 | Carom |

| 128.34 | Carom |

| 128.13 | Carom |

| 126.81 | Carom |

| 122.49 | Carom |

| 122.38 | Carom |

| 52.18 | OCH₃ |

| 50.70 | NCH₂ |

| 35.98 | CH |

| 33.56 | CH₂CO |

Solvent: DMSO-d₆, Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (νmax) cm⁻¹ | Functional Group Assignment |

| 3172 | O-H stretch |

| 1753 | C=O stretch (ester) |

| 1659 | C=O stretch (amide) |

Sample Preparation: KBr pellet

Experimental Protocols

The following protocols are based on the methodologies reported for the synthesis and characterization of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives.[1][2]

Synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

A mixture of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) (13.27 g, 60 mmol), concentrated HCl (15 mL), and water (120 mL) is treated with 30% H₂O₂ added dropwise over 5 minutes. The reaction mixture is then stirred at 50 °C for 2 hours to yield the dichlorinated product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz for proton and 101 MHz for carbon nuclei, respectively.[1][2] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Perkin–Elmer Spectrum BX FT-IR spectrometer.[1] The spectra were recorded from KBr pellets containing the solid sample.

Mass Spectrometry (MS)

While experimental mass spectrometry data for the target compound is not available in the cited literature, predicted data for 1-(3,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is available. The predicted monoisotopic mass is 272.99594 Da. Predicted collision cross-section values for various adducts have also been calculated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of the title compound and its analogs.

Caption: Workflow of Spectroscopic Analysis.

References

Navigating the Physicochemical Landscape of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, with a specific focus on its solubility and stability. While detailed experimental data for this specific molecule is not extensively available in public literature, this document outlines the standard methodologies for determining these critical parameters, offering a framework for researchers in drug discovery and development.

Physicochemical Properties

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound that has been investigated for its potential as a scaffold for novel antimicrobial and anticancer agents.[1][2] Its core structure, a 5-oxopyrrolidine ring substituted with a 3,5-dichlorophenyl group, imparts specific physicochemical characteristics that are crucial for its biological activity and formulation development.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 91064-26-5 | [3][4] |

| Molecular Formula | C₁₁H₉Cl₂NO₃ | [4] |

| Molecular Weight | 274.10 g/mol | [4] |

| Appearance | White solid | [1] |

| Melting Point | 149–150 °C (from MeOH) | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[5] For 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a carboxylic acid, its solubility is expected to be pH-dependent.

While specific experimental solubility data in various solvents is not publicly available, Table 2 provides a template for how such data should be presented once determined through standard methods like the shake-flask technique.

Table 2: Template for Thermodynamic Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Data not available | Shake-Flask |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | Data not available | Shake-Flask |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Shake-Flask |

Stability Profile

Understanding the stability of a compound under various stress conditions is essential for determining its shelf-life and identifying potential degradation products. Forced degradation studies are typically performed to predict the long-term stability of a substance.

No specific stability data or degradation pathways for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been published. However, compounds containing a dichlorophenyl moiety can be susceptible to degradation under certain conditions.[6] A hypothetical summary of forced degradation results is presented in Table 3.

Table 3: Template for Forced Degradation Study Summary

| Stress Condition | Duration | Assay (%) | Major Degradants |

| Acidic (0.1 N HCl, 60 °C) | 24 hours | Data not available | Data not available |

| Basic (0.1 N NaOH, 60 °C) | 24 hours | Data not available | Data not available |

| Oxidative (3% H₂O₂, RT) | 24 hours | Data not available | Data not available |

| Thermal (80 °C, solid state) | 7 days | Data not available | Data not available |

| Photolytic (ICH Q1B) | 7 days | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility.

Protocol:

-

Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products.

Protocol:

-

Method Development: Develop a robust HPLC method (e.g., reverse-phase with a C18 column) capable of resolving the parent compound from potential impurities and degradants.

-

Forced Degradation:

-

Acidic/Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60 °C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and its solution to light as per ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the stressed samples using the developed HPLC method. Quantify the parent compound and identify and characterize any significant degradation products using techniques like LC-MS.

Potential Degradation Pathways

While no specific degradation pathway has been published for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, hydrolysis of the lactam ring is a plausible degradation route under strong acidic or basic conditions. This would result in the formation of a γ-amino acid derivative.

Conclusion

The successful development of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a therapeutic agent hinges on a thorough understanding of its physicochemical properties. This guide provides the foundational knowledge and standardized protocols for researchers to systematically evaluate its solubility and stability. The generation of robust experimental data using these methodologies will be critical for guiding formulation strategies and ensuring the quality, safety, and efficacy of any future drug product.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 91064-26-5|1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. cipac.org [cipac.org]

A Technical Guide to the Thermogravimetric Analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability, decomposition kinetics, and composition of pharmaceutical compounds. The resulting data provides insights into the material's purity, solvent and water content, and degradation profile.

Predicted Thermal Behavior

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a halogenated aromatic pyrrolidinone derivative, is expected to exhibit a multi-stage decomposition pattern. The initial weight loss may be attributed to the loss of residual solvent or moisture. Subsequent, more significant weight loss events will correspond to the thermal decomposition of the molecule, likely initiated by the decarboxylation of the carboxylic acid group, followed by the fragmentation of the pyrrolidinone ring and the dichlorophenyl moiety at higher temperatures.

Experimental Protocol

The following is a detailed protocol for conducting the thermogravimetric analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This protocol is based on standard methodologies for the analysis of organic compounds.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

High-purity nitrogen gas (99.999%)

-

Analytical balance (readability ±0.01 mg)

-

Alumina or platinum sample pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid sample into a clean, tared TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature. The data should be plotted as percent weight loss versus temperature (TGA curve) and the derivative of the weight loss versus temperature (DTG curve).

Data Presentation and Interpretation

The quantitative data obtained from the TGA is summarized in the table below. Note that this data is illustrative and represents typical results expected for a compound of this nature.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Weight Loss (%) | Proposed Mechanism |

| Step 1 | ~180 | ~210 | ~15 | Decarboxylation (-COOH group) |

| Step 2 | ~320 | ~350 | ~45 | Decomposition of the pyrrolidinone ring |

| Step 3 | ~450 | ~480 | ~30 | Fragmentation of the dichlorophenyl group |

| Residue | > 550 | - | ~10 | Carbonaceous residue |

Visualizing the Process and Data Flow

To aid in understanding the experimental and analytical workflow, the following diagrams have been generated.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid for a scientific audience. While specific experimental data is not publicly available, the provided protocol and illustrative data serve as a robust starting point for researchers. The visualized workflows offer a clear and concise representation of the experimental and data interpretation processes, which are crucial for the successful application of TGA in pharmaceutical development and materials science. Researchers are encouraged to use this guide as a reference for developing their own experimental plans and for the interpretation of their results.

Potential Therapeutic Targets of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the therapeutic potential of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid based on the biological activities of structurally related analogs. Direct experimental data on the specific therapeutic targets of this compound is not extensively available in the current scientific literature. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive guide for therapeutic use.

Executive Summary

The compound 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of N-aryl-5-oxopyrrolidine-3-carboxylic acids and their derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Extensive research on analogous structures suggests that this class of compounds holds potential as scaffolds for the development of novel antimicrobial and anticancer agents. The dichlorophenyl substitution is a key structural feature that may influence the potency and selectivity of the compound. This guide provides a comprehensive overview of the potential therapeutic targets of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid by examining the established activities of its close structural relatives.

Potential Therapeutic Areas and Targets

Based on the structure-activity relationships of analogous compounds, the primary potential therapeutic applications for 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives are in oncology and infectious diseases.

Oncology

Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The proposed mechanism for some analogs involves the induction of apoptosis and cell cycle arrest.

Potential Molecular Targets:

-

Topoisomerase II: Docking studies of a related benzimidazole derivative suggest a potential interaction with the topoisomerase II-DNA complex, indicating a possible mechanism of action through the disruption of DNA replication and repair in cancer cells.[1]

-

Cell Cycle Regulators: Certain analogs have been shown to arrest the cell cycle in the S phase, suggesting an interaction with proteins that regulate cell cycle progression.[1]

-

Apoptotic Pathway Proteins: The induction of apoptosis by some derivatives points towards the modulation of pro- and anti-apoptotic proteins as a potential therapeutic mechanism.

Preclinical Data on Analogous Compounds:

Numerous studies have reported the in vitro anticancer activity of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives. Hydrazone derivatives, in particular, have shown promising results.[2][3] For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been found to be potent against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375) cell lines.[2] Similarly, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including a 3,5-dichloro-2-hydroxyphenyl analog, have demonstrated anticancer activity against A549 human lung adenocarcinoma cells.[4][5][6][7]

Table 1: Anticancer Activity of Selected 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Analogs

| Compound/Analog | Cancer Cell Line | Activity (IC50/Cell Viability) | Reference |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | Reduced cell viability to 63.4% at 100 µM | [4] |

| 5-Fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | Demonstrated the highest anticancer activity among the tested derivatives in one study. | [4][5] |

| Hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | A375, PPC1 | Identified as the most cytotoxic agents against these cell lines. | [2] |

| N'-(4-methylbenzylidene) hydrazone of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | PPC1, A375 | Most cytotoxic compound in both monolayer and 3D culture models. | [2] |

| 1,3,4-Oxadiazolethione and 4-aminotriazolethione derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | A549 | Reduced cell viability to 28.0% and 29.6% respectively. | [8] |

Infectious Diseases

The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold has been extensively explored for its antimicrobial properties. Derivatives have shown activity against a spectrum of Gram-positive bacteria, including multidrug-resistant strains, and some fungi.

Potential Molecular Targets:

The exact molecular targets for the antimicrobial activity of this class of compounds have not been fully elucidated. However, the activity against bacteria and fungi suggests potential interference with essential cellular processes such as:

-

Cell wall synthesis

-

Protein synthesis

-

Nucleic acid replication

-

Enzymatic pathways specific to the microorganisms

Preclinical Data on Analogous Compounds:

Studies have demonstrated that derivatives of 1-(2-hydroxyphenyl)- and 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile.[4][5] Some hydrazone derivatives have shown activity comparable or superior to existing antibiotics.[9][10]

Table 2: Antimicrobial Activity of Selected 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Analogs

| Compound/Analog | Pathogen | Activity (MIC in µg/mL) | Reference |

| Hydrazone with a thien-2-yl fragment of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methicillin-resistant S. aureus TCH 1516 | Two-fold stronger than clindamycin. | [4] |

| 5-Fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methicillin-resistant S. aureus TCH 1516 | Four-fold stronger than clindamycin. | [4] |

| Hydrazone with a 5-nitrothien-2-yl moiety of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Candida auris (multidrug-resistant) | 16 | [4][5] |

| Hydrazone with a 5-nitrothien-2-yl fragment of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Various bacterial strains | Surpassed the control cefuroxime (7.8 µg/mL) against almost all strains tested. | [9][10] |

| Hydrazone with a benzylidene moiety of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | S. aureus (ATCC 9144) | 3.9 | [9][10] |

| 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide | Various bacterial strains | Exhibited the highest antibacterial activity among the tested derivatives in one study. | [11] |

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the literature for the synthesis and biological evaluation of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

General Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid

This procedure is based on the reaction of an aniline with itaconic acid.[3][4]

-

Materials: Itaconic acid, substituted aniline (e.g., 3,5-dichloroaniline), water or an appropriate solvent.

-

Procedure:

-

A mixture of itaconic acid and the substituted aniline is refluxed in water for a specified period (e.g., 12 hours).

-

The reaction mixture is then cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid.

-

Synthesis of Hydrazone Derivatives

Hydrazone derivatives are typically prepared from the corresponding carboxylic acid hydrazide.[3][4]

-

Step 1: Synthesis of Carboxylic Acid Hydrazide:

-

The 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid is first esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.

-

The resulting methyl ester is then reacted with hydrazine monohydrate in a suitable solvent like propan-2-ol at reflux to yield the carbohydrazide.

-

-

Step 2: Synthesis of Hydrazone:

-

The 1-(aryl)-5-oxopyrrolidine-3-carbohydrazide is dissolved in a suitable solvent (e.g., propan-2-ol).

-

An appropriate aldehyde or ketone is added to the solution.

-

The mixture is heated at reflux for a specified duration.

-

Upon cooling, the hydrazone derivative typically precipitates and can be collected by filtration.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][6]

-

Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for a few hours to allow the formazan crystals to form.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

-

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

-

Bacterial Strains and Media: Standard bacterial strains (e.g., S. aureus ATCC strains) are grown in appropriate broth media (e.g., Mueller-Hinton broth).

-

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

A standardized inoculum of the bacterial suspension is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Visualizations

Logical Workflow for Synthesis and Evaluation

Caption: Synthetic and evaluative workflow for 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Postulated Signaling Pathway in Cancer Cells

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]